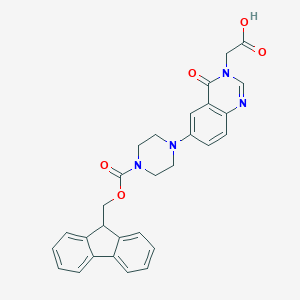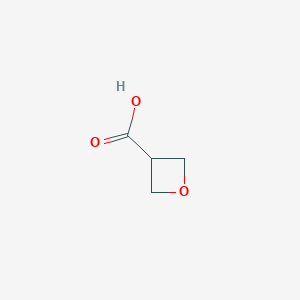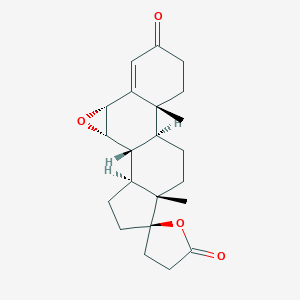
6,7-Epoxycanrenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Epoxycanrenone, also known as spironolactone, is a synthetic steroid that has been widely used in the medical field for its diuretic and antiandrogenic properties. It is a derivative of the natural hormone aldosterone and is primarily used to treat conditions such as hypertension, edema, and congestive heart failure. However, recent scientific research has revealed that 6,7-Epoxycanrenone has several other potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 6,7-Epoxycanrenone is complex and involves several different pathways. One of the main mechanisms of action of 6,7-Epoxycanrenone is its ability to inhibit the activity of the androgen receptor. This results in a decrease in the production of androgens, which are known to promote the growth and proliferation of certain types of cancer cells. 6,7-Epoxycanrenone also has an inhibitory effect on the production of aldosterone, which is a hormone that regulates salt and water balance in the body.
Effets Biochimiques Et Physiologiques
6,7-Epoxycanrenone has several biochemical and physiological effects on the body. It has been shown to increase the excretion of sodium and water from the body, which makes it an effective diuretic. It also has an antiandrogenic effect, which makes it useful in the treatment of conditions such as hirsutism and acne. In addition, 6,7-Epoxycanrenone has been shown to have anti-inflammatory properties, which makes it useful in the treatment of conditions such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6,7-Epoxycanrenone in lab experiments is that it is a well-established compound with a known mechanism of action. This makes it easier to design experiments and interpret the results. However, one of the limitations of using 6,7-Epoxycanrenone in lab experiments is that it has several off-target effects, which can make it difficult to isolate the specific effects of the compound.
Orientations Futures
There are several future directions for research on 6,7-Epoxycanrenone. One area of research is the development of new derivatives of 6,7-Epoxycanrenone that have improved efficacy and fewer off-target effects. Another area of research is the development of new methods for the synthesis of 6,7-Epoxycanrenone that are more efficient and cost-effective. Finally, there is a need for further research on the mechanisms of action of 6,7-Epoxycanrenone, particularly in the context of its anti-cancer properties.
Méthodes De Synthèse
The synthesis of 6,7-Epoxycanrenone is a complex process that involves several steps. The starting material for the synthesis is pregnenolone, which is then converted into progesterone through a series of chemical reactions. Progesterone is then converted into 17α-hydroxyprogesterone, which is further converted into 6,7-Epoxycanrenonene through a series of chemical reactions involving epoxidation, hydrolysis, and reduction.
Applications De Recherche Scientifique
6,7-Epoxycanrenone has been extensively studied for its potential applications in various fields of medicine. One of the most promising applications of 6,7-Epoxycanrenone is in the treatment of certain types of cancer. Studies have shown that 6,7-Epoxycanrenone has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been particularly effective in the treatment of breast cancer, prostate cancer, and ovarian cancer.
Propriétés
Numéro CAS |
114577-01-4 |
|---|---|
Nom du produit |
6,7-Epoxycanrenone |
Formule moléculaire |
C22H28O4 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(1R,2S,4R,10R,11S,14S,15R,18S)-10,14-dimethylspiro[3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-5-ene-15,5'-oxolane]-2',7-dione |
InChI |
InChI=1S/C22H28O4/c1-20-7-3-12(23)11-15(20)18-19(25-18)17-13(20)4-8-21(2)14(17)5-9-22(21)10-6-16(24)26-22/h11,13-14,17-19H,3-10H2,1-2H3/t13-,14-,17+,18+,19-,20+,21-,22+/m0/s1 |
Clé InChI |
FSIPNQUJIAOSNJ-VRQGMAQHSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C=C1[C@@H]3[C@@H](O3)[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56CCC(=O)O6)C |
SMILES |
CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |
SMILES canonique |
CC12CCC(=O)C=C1C3C(O3)C4C2CCC5(C4CCC56CCC(=O)O6)C |
Synonymes |
6,7-epoxy-3-oxo-4-pregnene-21,17-carbolactone 6,7-epoxy-3-oxopregn-4-ene-21,17-carbolactone 6,7-epoxycanrenone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



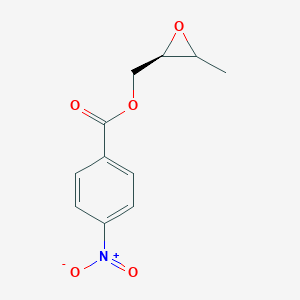
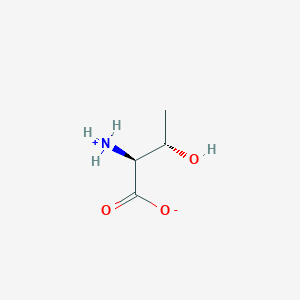
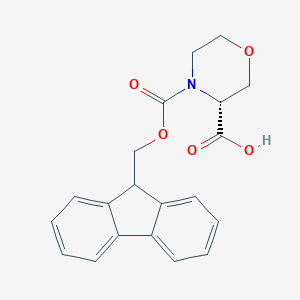
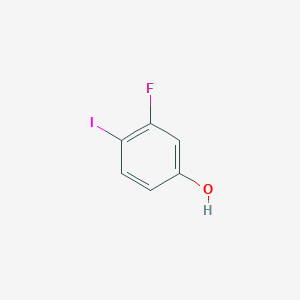

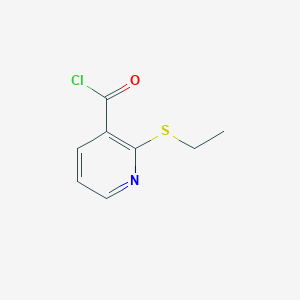
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)
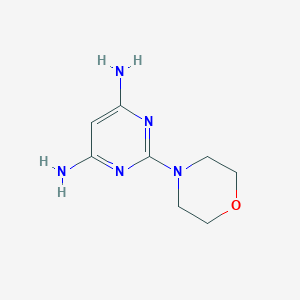
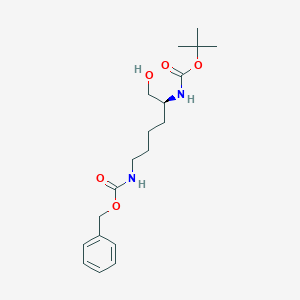
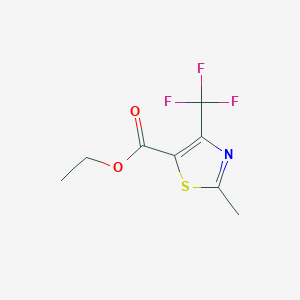
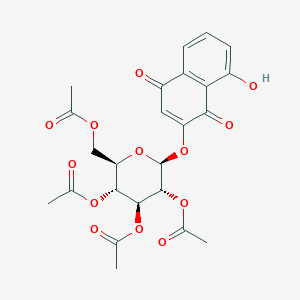
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
